molecular formula C12H11NO B8566558 2-Methyl-6-phenoxypyridine CAS No. 28369-92-8

2-Methyl-6-phenoxypyridine

Cat. No. B8566558
Key on ui cas rn: 28369-92-8
M. Wt: 185.22 g/mol
InChI Key: FYNVZFPMUXKVNF-UHFFFAOYSA-N
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Patent
US04338326

Procedure details

A mixture containing 50.28 g of 6-bromo-2-picoline, 83.01 g of phenol and 120.86 g of potassium carbonate under an atmosphere of nitrogen was heated in an oil bath maintained at 210° C. for 20 hrs. After cooling to room temperature, the reaction mixture was dissolved in 1000 ml of H2O and 500 ml of ether. The layers were then separated and the aqueous layer extracted with ether. The combined etheral extracts were washed three times with 5% NaOH and then once with H2O. After drying the etheral layer over anhydrous Na2SO4, removal of the solvents afforded 67.3 g of an orange oil. Distillation afforded 44.32 g of colorless oil, b.p. 80°-85° at 5 mm.
Quantity
50.28 g
Type
reactant
Reaction Step One
Quantity
83.01 g
Type
reactant
Reaction Step One
Quantity
120.86 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[CH:4][CH:3]=1.[C:9]1([OH:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>O.CCOCC>[O:15]([C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[CH:4][CH:3]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
50.28 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C
Name
Quantity
83.01 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
120.86 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ether
WASH
Type
WASH
Details
The combined etheral extracts were washed three times with 5% NaOH
CUSTOM
Type
CUSTOM
Details
After drying the etheral layer
CUSTOM
Type
CUSTOM
Details
over anhydrous Na2SO4, removal of the solvents

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=CC(=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 67.3 g
YIELD: CALCULATEDPERCENTYIELD 124.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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